Cas no 48068-25-3 (Boc-Thr(Me)-OH)

Boc-Thr(Me)-OH 化学的及び物理的性質

名前と識別子

-

- Boc-O-Methyl-L-threonine

- Boc-Thr(Me)-OH

- (2S,3R)-2-(tert-butoxycarbonylamino)-3-methoxybutanoic acid

- (2S,3R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

- N-tert-Butyloxycarbonyl-O-methyl-L-threonine

- O-Methyl-L-threonine, N-BOC protected

- AM82248

- (2s,3r)-2-(t-butoxycarbonylamino)-3-methoxybutanoic acid

- AKOS015836585

- (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid

- SCHEMBL318970

- EN300-726342

- BocThr(Me)OH

- N-alpha-t-Butyloxycarbonyl-O-methyl-L-threonine

- AS-813/43496172

- n-tert-butoxycarbonyl-o-methyl-threonine

- DTXSID00572974

- DS-14866

- Q-101844

- A7324

- (2S,3R)-2-(tert-butoxycarbonylamino)-3-methoxybutanoicacid

- VWSUOKFUIPMDDX-RQJHMYQMSA-N

- 48068-25-3

- AKOS015892792

- (2S,3R)-2-(tert-butoxycarbonyl)-3-methoxybutanoic acid

- (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid

- BOC-L-THR(ME)-OH

- (2S,3R)-2-BOC-amino-3-methoxybutanoic acid

- (2S,3R)-2-(tert-butoxycarbonylamino)-3-methoxy-butanoic acid

- HY-W018650

- CS-W019436

- (2S,3R)-2-(Boc-amino)-3-methoxybutyric acid

- N-(tert-butoxycarbonyl)-O-methyl-L-threonine

- MFCD00076990

- 2-[(tert-butoxycarbonyl)amino]-3-methoxybutanoic acid

- DB-008545

-

- MDL: MFCD00076990

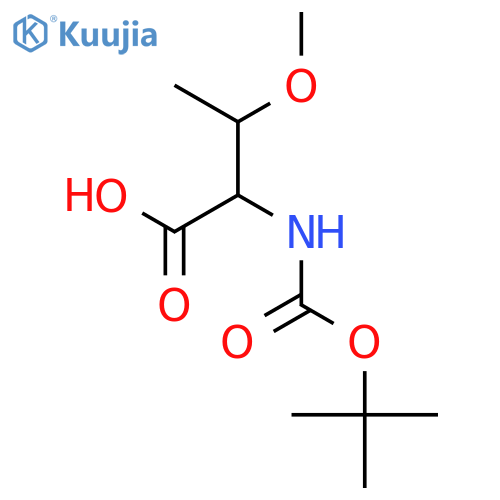

- インチ: InChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1

- InChIKey: VWSUOKFUIPMDDX-RQJHMYQMSA-N

- ほほえんだ: C[C@@H](OC)[C@H](NC(OC(C)(C)C)=O)C(O)=O

計算された属性

- せいみつぶんしりょう: 233.12600

- どういたいしつりょう: 233.12632271 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 258

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 233.26

- トポロジー分子極性表面積: 84.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- PSA: 84.86000

- LogP: 1.39010

Boc-Thr(Me)-OH セキュリティ情報

Boc-Thr(Me)-OH 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Boc-Thr(Me)-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-W018650-1g |

Boc-Thr(Me)-OH |

48068-25-3 | 1g |

¥600 | 2024-04-18 | ||

| Apollo Scientific | OR61332-25g |

O-Methyl-L-threonine, N-BOC protected |

48068-25-3 | 98% | 25g |

£85.00 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DH076-1g |

Boc-Thr(Me)-OH |

48068-25-3 | 96% | 1g |

66.0CNY | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DH076-25g |

Boc-Thr(Me)-OH |

48068-25-3 | 96% | 25g |

1100CNY | 2021-05-08 | |

| eNovation Chemicals LLC | Y1048908-25g |

BOC-THR(ME)-OH |

48068-25-3 | 97% | 25g |

$115 | 2024-06-06 | |

| abcr | AB308739-1 g |

N-alpha-t-Butyloxycarbonyl-O-methyl-L-threonine; 95% |

48068-25-3 | 1g |

€68.80 | 2022-03-03 | ||

| abcr | AB308739-25 g |

N-alpha-t-Butyloxycarbonyl-O-methyl-L-threonine; 95% |

48068-25-3 | 25g |

€333.00 | 2022-03-03 | ||

| Fluorochem | 079090-1g |

Boc-O-Methyl-L-threonine |

48068-25-3 | 95% | 1g |

£10.00 | 2022-03-01 | |

| Apollo Scientific | OR61332-5g |

O-Methyl-L-threonine, N-BOC protected |

48068-25-3 | 98% | 5g |

£18.00 | 2025-02-20 | |

| Enamine | EN300-726342-10.0g |

(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid |

48068-25-3 | 95% | 10g |

$80.0 | 2023-05-29 |

Boc-Thr(Me)-OH 関連文献

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603

Boc-Thr(Me)-OHに関する追加情報

Recent Advances in the Application of Boc-Thr(Me)-OH (CAS: 48068-25-3) in Chemical Biology and Pharmaceutical Research

In recent years, Boc-Thr(Me)-OH (CAS: 48068-25-3), a protected derivative of threonine, has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its tert-butoxycarbonyl (Boc) protecting group and methylated hydroxyl moiety, serves as a crucial building block in peptide synthesis and drug development. Its unique structural features enable enhanced stability and controlled reactivity, making it indispensable in the synthesis of complex bioactive molecules.

Recent studies have highlighted the pivotal role of Boc-Thr(Me)-OH in the development of novel therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of peptidomimetics targeting G-protein-coupled receptors (GPCRs). The researchers employed Boc-Thr(Me)-OH to introduce conformational constraints into peptide backbones, thereby improving receptor binding affinity and metabolic stability. These findings underscore its potential in designing next-generation GPCR modulators with enhanced pharmacokinetic properties.

Another groundbreaking application of Boc-Thr(Me)-OH was reported in the context of antibody-drug conjugates (ADCs). A study in Bioconjugate Chemistry (2024) detailed its incorporation into linker systems, where the methylated hydroxyl group facilitated site-specific conjugation while minimizing undesired side reactions. This advancement addresses a critical challenge in ADC development—achieving homogeneous drug-to-antibody ratios—and paves the way for more efficacious cancer therapeutics.

Beyond its synthetic utility, Boc-Thr(Me)-OH has also emerged as a valuable tool in chemical biology. A recent Nature Chemical Biology paper (2024) described its use in activity-based protein profiling (ABPP), where it served as a scaffold for designing selective probes targeting serine hydrolases. The methyl group's steric effects were leveraged to achieve unprecedented selectivity, enabling the identification of previously elusive enzyme-substrate interactions in complex proteomes.

From a methodological perspective, innovations in the production of Boc-Thr(Me)-OH have also been noteworthy. A 2023 Organic Process Research & Development publication outlined a green chemistry approach utilizing continuous flow technology, which improved yield (92%) and reduced waste generation compared to traditional batch methods. This aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.

Looking ahead, the versatility of Boc-Thr(Me)-OH continues to inspire novel applications. Ongoing research explores its potential in macrocyclic peptide synthesis and as a chiral auxiliary in asymmetric catalysis. With its proven track record and expanding utility, this compound remains at the forefront of innovation at the chemistry-biology interface, offering researchers a powerful tool to address unmet medical needs through molecular design.

48068-25-3 (Boc-Thr(Me)-OH) 関連製品

- 55674-67-4(N-Boc-D-threonine)

- 2592-18-9(Boc-Thr-OH)

- 1225543-04-3(4-(1-Bromopropan-2-yl)-1-fluoro-2-methylbenzene)

- 370587-29-4(Imidazo[1,2-a]pyrimidine, 2-[(1H-1,2,4-triazol-3-ylthio)methyl]-)

- 2172194-92-0(tert-butyl N-(2-methyl-4-sulfanylpentan-3-yl)carbamate)

- 478046-91-2(N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide)

- 1211603-39-2(1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea)

- 1804873-15-1(2-(6-Bromo-2-nitropyridin-3-yl)-2-hydroxyacetic acid)

- 1806815-08-6(2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine)

- 885269-93-2(Benzoic acid,4-acetyl-2-bromo-, 1,1-dimethylethyl ester)